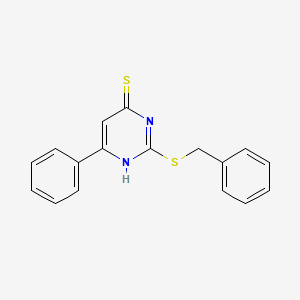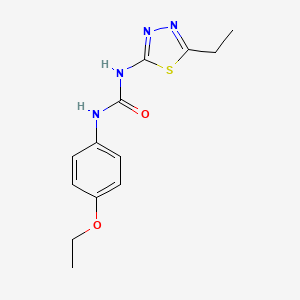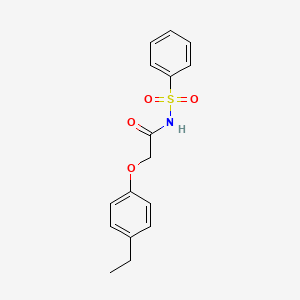
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-6-phenyl-4(1H)-pyrimidinethione, also known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPTP belongs to the class of pyrimidines, which are heterocyclic compounds that are widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix and play a critical role in cancer invasion and metastasis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of the virus. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit the activity of various enzymes and proteins in the body. The limitations of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of various enzymes and proteins in the body. Additionally, future research could focus on developing more efficient synthesis methods for 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione and improving its solubility in water to make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione involves the reaction of 2-amino-4(1H)-pyrimidinethione with benzyl chloride and phenylmagnesium bromide. The reaction proceeds in two steps: first, the amine group of 2-amino-4(1H)-pyrimidinethione is protected by benzyl chloride to form N-benzyl-2-amino-4(1H)-pyrimidinethione. In the second step, the N-benzyl-2-amino-4(1H)-pyrimidinethione is reacted with phenylmagnesium bromide to form 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione.
Aplicaciones Científicas De Investigación
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Propiedades
IUPAC Name |
2-benzylsulfanyl-6-phenyl-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S2/c20-16-11-15(14-9-5-2-6-10-14)18-17(19-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFGJDUYQUZZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=S)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)
![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)
![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)